REACTION_CXSMILES
|
[CH:1]1([NH2:4])[CH2:3][CH2:2]1.[CH:5]1([CH:8]=O)[CH2:7][CH2:6]1.C[Si]([C:14]#[N:15])(C)C>CCOCC>[CH:5]1([CH:8]([NH:4][CH:1]2[CH2:3][CH2:2]2)[C:14]#[N:15])[CH2:7][CH2:6]1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)N
|
Name
|
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C=O
|
Name
|
|
Quantity
|
8.76 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to RT
|
Type
|
TEMPERATURE
|
Details
|
with cooling by means of an ice bath (exothermic!)
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
extracted two times with 2 N HCl
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C(C#N)NC1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 884 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |